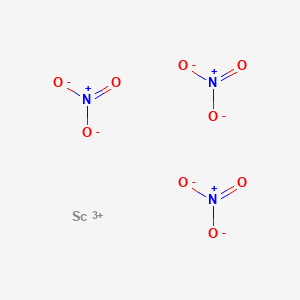

Scandium nitrate

説明

特性

CAS番号 |

13465-60-6 |

|---|---|

分子式 |

HNO3Sc |

分子量 |

107.969 g/mol |

IUPAC名 |

nitric acid;scandium |

InChI |

InChI=1S/HNO3.Sc/c2-1(3)4;/h(H,2,3,4); |

InChIキー |

SPSBXWARWOLNDA-UHFFFAOYSA-N |

SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Sc+3] |

正規SMILES |

[N+](=O)(O)[O-].[Sc] |

他のCAS番号 |

13465-60-6 |

ピクトグラム |

Oxidizer; Irritant; Health Hazard |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of Scandium Nitrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of scandium nitrate (B79036) and its various forms. It is intended to serve as a resource for researchers, scientists, and professionals in drug development who are interested in the material properties and coordination chemistry of scandium compounds. This document summarizes available crystallographic data, details experimental protocols for synthesis and analysis, and visualizes key structural relationships.

Introduction to Scandium Nitrate and Its Significance

Scandium (III) nitrate, Sc(NO₃)₃, is an inorganic compound that serves as a critical precursor in the synthesis of advanced materials.[1] Its applications are found in optical coatings, high-performance catalysts, electronic ceramics, and the laser industry.[1] The utility of scandium nitrate stems from the unique properties of the scandium cation, which can influence the structural and electronic characteristics of materials. Understanding the crystal structure of scandium nitrate and its hydrated forms is paramount for controlling the morphology and properties of these advanced materials.

Scandium nitrate is typically a white, crystalline solid that is soluble in water and ethanol.[2] It is known to exist in an anhydrous form as well as in several hydrated states, including di-, tri-, tetra-, and hexahydrates.[2][3] The coordination environment of the scandium ion in these crystals plays a significant role in their chemical reactivity and thermal stability.

Crystallographic Data of Scandium Nitrate Compounds

Table 1: Crystallographic Data for Di-μ-hydroxido-bis[triaqua(nitrato-κ²O,O′)scandium(III)] dichloride

| Parameter | Value |

| Chemical Formula | [Sc₂(NO₃)₂(OH)₂(H₂O)₆]Cl₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.393(3) |

| b (Å) | 10.457(4) |

| c (Å) | 12.016(5) |

| β (°) | 108.35(3) |

| Volume (ų) | 880.9(6) |

| Z | 2 |

| Density (calculated) (g/cm³) | 1.956 |

| Radiation type | Mo Kα |

| Wavelength (Å) | 0.71073 |

| Temperature (K) | 150(2) |

Data sourced from Sears et al. (2019).[4][5]

Table 2: Crystallographic Data for [(bipy)(NO₃)₂Sc(μ-OH)₂Sc(NO₃)₂(bipy)]

| Parameter | Value |

| Chemical Formula | C₂₀H₁₈N₆O₁₀Sc₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.872(3) |

| b (Å) | 11.234(3) |

| c (Å) | 12.879(4) |

| β (°) | 106.84(3) |

| Volume (ų) | 1227.1(6) |

| Z | 2 |

| Density (calculated) (g/cm³) | 1.884 |

| Radiation type | Mo Kα |

| Wavelength (Å) | 0.71073 |

| Temperature (K) | 150(2) |

Data sourced from Cotton et al. (2022).[1]

It has been reported that the trihydrate and tetrahydrate of scandium nitrate crystallize in the monoclinic system, though specific lattice parameters and space groups are not detailed in the reviewed literature.[2]

Experimental Protocols

The synthesis and crystallization of scandium nitrate compounds are crucial steps for obtaining high-quality single crystals suitable for XRD analysis. The following sections detail the methodologies for the synthesis of anhydrous and hydrated forms of scandium nitrate, as well as for the complex compounds presented in the tables above.

Synthesis of Anhydrous Scandium Nitrate

Anhydrous scandium nitrate can be prepared through the reaction of scandium chloride with dinitrogen pentoxide.[2]

Protocol:

-

Place anhydrous scandium chloride (ScCl₃) in a reaction vessel.

-

Introduce dinitrogen pentoxide (N₂O₅) into the vessel.

-

The reaction proceeds to form anhydrous scandium nitrate (Sc(NO₃)₃) and nitryl chloride (NO₂Cl).

-

The volatile byproducts can be removed under vacuum to yield the pure anhydrous product.

Synthesis of Anhydrous Scandium Nitrate.

Synthesis of Scandium Nitrate Tetrahydrate

The tetrahydrate of scandium nitrate can be synthesized by the reaction of scandium hydroxide (B78521) with nitric acid.[2]

Protocol:

-

Suspend scandium hydroxide (Sc(OH)₃) in deionized water.

-

Add nitric acid (HNO₃) dropwise to the suspension with constant stirring until the scandium hydroxide is completely dissolved.

-

The resulting solution of scandium nitrate is then concentrated by gentle heating.

-

Crystals of scandium nitrate tetrahydrate (Sc(NO₃)₃·4H₂O) are obtained upon cooling and allowing the solvent to slowly evaporate.

Synthesis of Scandium Nitrate Tetrahydrate.

Synthesis of Di-μ-hydroxido-bis[triaqua(nitrato-κ²O,O′)scandium(III)] dichloride

Protocol:

-

A cooled (273 K) mixture of [(H₂O)₅Sc(μ-OH)]₂(Cl)₂(H₂O) is dissolved in water.

-

An equal volume of concentrated nitric acid (HNO₃) is added to the solution.

-

The reaction mixture is slowly warmed to room temperature and set aside for slow evaporation.

-

Single crystals of [Sc₂(NO₃)₂(OH)₂(H₂O)₆]Cl₂ form and are selected for single-crystal X-ray analysis.[4]

Single-Crystal X-ray Diffraction Analysis

The definitive determination of the crystal structure is performed using single-crystal X-ray diffraction.

Protocol:

-

A suitable single crystal is selected and mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas to maintain a constant low temperature (e.g., 150 K) throughout the data collection, which minimizes thermal vibrations and can lead to a more precise structure determination.

-

The diffractometer, equipped with a radiation source (e.g., Mo Kα), is used to collect a dataset of diffraction intensities.

-

The collected data is processed, which includes integration of the reflection intensities and corrections for absorption.

-

The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located from the difference Fourier map or placed in calculated positions.

References

An In-depth Technical Guide to the Thermal Decomposition Mechanism of Scandium Nitrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition mechanism of scandium nitrate (B79036), with a primary focus on its hydrated form, scandium nitrate hexahydrate (Sc(NO₃)₃·6H₂O). The decomposition is a multi-stage process involving dehydration, the formation of a tetrameric intermediate, and subsequent transformation into various oxynitrates before yielding the final product, scandium oxide (Sc₂O₃). This document consolidates quantitative data from thermogravimetric and differential scanning calorimetry analyses into structured tables for clear comparison. Detailed experimental protocols for key analytical techniques are provided, and the decomposition pathway and experimental workflow are visually represented through diagrams generated using Graphviz (DOT language). This guide is intended to serve as a valuable resource for researchers and professionals working with scandium compounds in materials science, catalysis, and pharmaceutical development.

Introduction

Scandium nitrate (Sc(NO₃)₃) is an important precursor material for the synthesis of scandium oxide and other scandium-containing compounds utilized in diverse fields such as high-performance ceramics, catalysts, and specialty alloys.[1] The thermal decomposition of scandium nitrate is a critical step in many of these applications, and a thorough understanding of its decomposition mechanism is essential for controlling the properties of the final product. This guide details the complex thermal degradation pathway of scandium nitrate hexahydrate, the common commercially available form.

Thermal Decomposition Mechanism

The thermal decomposition of scandium nitrate hexahydrate is not a simple, single-step process. It proceeds through a series of complex, overlapping stages, including the formation of various intermediates.[2][3]

The process begins with the condensation of four moles of the initial monomer, Sc(NO₃)₃·6H₂O.[3] This is followed by the formation of a cyclic tetramer, Sc₄O₄(NO₃)₄·2H₂O. This tetramer then gradually loses a mixture of water and nitric acid (H₂O–HNO₃ azeotrope), leading to the formation of an intermediate oxynitrate, Sc₄O₅(NO₃)₂.[3] At higher temperatures, this oxynitrate decomposes further, forming an unstable dimer, Sc₄O₆, which ultimately transforms into the final product, scandium oxide (Sc₂O₃).[2][3]

The overall decomposition can be summarized by the following key stages:

-

Condensation: 4 [Sc(NO₃)₃·6H₂O] → Sc₄O₄(NO₃)₄·2H₂O + ...

-

Dehydration and Denitration: Sc₄O₄(NO₃)₄·2H₂O → Sc₄O₅(NO₃)₂ + ...

-

Final Decomposition: Sc₄O₅(NO₃)₂ → 2 Sc₂O₃ + ...

The gaseous byproducts of the decomposition primarily consist of water vapor, nitric acid, and nitrogen oxides.[3]

Quantitative Data

The following tables summarize the quantitative data obtained from the thermal analysis of scandium nitrate hexahydrate. The data is primarily derived from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Table 1: Thermogravimetric Analysis (TGA) Data for the Decomposition of Sc(NO₃)₃·6H₂O

| Temperature Range (°C) | Mass Loss (%) | Proposed Reaction/Species Lost |

| 37 - 188 | 22.4 | Loss of 3 moles of H₂O and 4 moles of HNO₃ from the tetrameric intermediate.[3] |

| 188 - 292 | 25.36 and 24.34 | Further decomposition and loss of nitrogen oxides.[3] |

| > 292 | 6.9 | Final decomposition to Sc₂O₃.[3] |

Table 2: Differential Scanning Calorimetry (DSC) Data for the Decomposition of Sc(NO₃)₃·6H₂O

| Peak Temperature (°C) | Phenomenon |

| 34, 45, 101, 187, 231 | Endothermic peaks associated with dehydration and initial decomposition stages.[3] |

| 470 | Exothermic peak, likely corresponding to the crystallization of the final scandium oxide product.[3] |

Experimental Protocols

The investigation of the thermal decomposition of scandium nitrate typically involves several key analytical techniques. Detailed methodologies for these experiments are outlined below.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Simultaneous TGA/DSC analysis is the primary method for studying the thermal decomposition of scandium nitrate.

-

Instrumentation: A simultaneous thermal analyzer (STA), such as a Netzsch STA Jupiter 449C, is commonly used.[3]

-

Sample Preparation: A small, representative sample of scandium nitrate hexahydrate (typically 5-10 mg) is weighed into an inert crucible, commonly made of alumina (B75360) or platinum.[1]

-

Heating Program: The sample is heated at a constant rate, typically 10 °C/min, from ambient temperature to a final temperature sufficient for complete decomposition (e.g., 1000 °C).[1][3]

-

Atmosphere: The experiment is conducted under a controlled atmosphere, most commonly a flowing inert gas such as nitrogen or argon, at a typical flow rate of 20-50 mL/min to sweep away evolved gases.[1][3]

-

Data Acquisition: The instrument records the sample's mass change (TGA) and the differential heat flow between the sample and a reference (DSC) as a function of temperature.

Evolved Gas Analysis (EGA) by Mass Spectrometry (MS)

To identify the gaseous products evolved during decomposition, the TGA instrument is often coupled to a mass spectrometer.

-

Coupling: The outlet of the TGA furnace is connected to the inlet of the mass spectrometer via a heated transfer line (typically maintained at around 200-240 °C) to prevent condensation of the evolved gases.[3][4]

-

Mass Spectrometer: A quadrupole mass spectrometer is frequently used for this purpose.[5]

-

Data Acquisition: The mass spectrometer continuously samples the gases evolved from the TGA and records the mass-to-charge ratio of the ions produced, allowing for the identification of the gaseous species as a function of temperature.

Visualizations

Decomposition Pathway

Experimental Workflow

Conclusion

The thermal decomposition of scandium nitrate hexahydrate is a complex, multi-step process that has been elucidated through the use of advanced thermal analysis techniques. The mechanism involves the formation of a tetrameric intermediate followed by the sequential loss of water, nitric acid, and nitrogen oxides, ultimately yielding scandium oxide. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and professionals working with scandium compounds. Further research could focus on obtaining more precise thermodynamic data, such as the enthalpy of formation for the various intermediates, to provide an even more complete understanding of this important chemical transformation.

References

Spectroscopic Properties of Scandium Nitrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of scandium (III) nitrate (B79036), Sc(NO₃)₃. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize scandium compounds in their work. This document covers key spectroscopic techniques, including Infrared (IR), Raman, Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols and quantitative data are presented to facilitate the characterization and analysis of scandium nitrate.

Introduction

Scandium (III) nitrate is an inorganic compound that serves as a common precursor for the synthesis of other scandium-containing materials, such as oxides and alloys, and as a catalyst in various chemical reactions.[1] A thorough understanding of its spectroscopic properties is essential for quality control, reaction monitoring, and structural elucidation. Scandium nitrate is typically found in its hydrated form, Sc(NO₃)₃·xH₂O, which influences its spectroscopic signature.[1]

Vibrational Spectroscopy: IR and Raman

Vibrational spectroscopy is a powerful tool for probing the molecular structure of scandium nitrate, particularly the vibrations of the nitrate anions and the coordination of water molecules.

Infrared (IR) Spectroscopy

The FTIR spectrum of scandium nitrate is dominated by the vibrational modes of the nitrate ion (NO₃⁻) and the water of hydration. The nitrate ion, belonging to the D₃h point group in its free state, exhibits several characteristic IR-active modes. In the solid state, crystal field effects and coordination to the scandium ion can cause these bands to split or shift.

Expected Vibrational Modes for Nitrate:

-

ν₃ (E') Asymmetric Stretch: This is typically a very strong and broad absorption in the 1300–1500 cm⁻¹ region.[2]

-

ν₂ (A₂") Out-of-Plane Bend: This mode appears in the 800–850 cm⁻¹ range.[2]

-

ν₁ (A₁') Symmetric Stretch: While IR-inactive for the free ion, this mode can become weakly active in the crystalline state, appearing around 1050 cm⁻¹.[3]

-

ν₄ (E') In-Plane Bend: This vibration is found in the 700–750 cm⁻¹ region.[2]

In a study of a scandium nitrate complex with 2,2'-bipyridyl, bands at 1033 cm⁻¹, and in the regions of 1315-1331 cm⁻¹ and 1441-1537 cm⁻¹, were attributed to vibrations of the coordinated nitrate group.[4] For hydrated scandium nitrate, broad absorptions due to O-H stretching of water molecules are expected in the 3200–3600 cm⁻¹ region.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) for Nitrates | Notes |

| O-H Stretch (H₂O) | 3200 - 3600 | Broad absorption, characteristic of hydrated salts. |

| ν₃ (E') Asymmetric Stretch | 1300 - 1500 | Strong and often broad. Splitting may occur due to coordination and crystal effects.[2] |

| ν₁ (A₁') Symmetric Stretch | ~1050 | Weak in the IR spectrum for the solid state.[3] |

| ν₂ (A₂") Out-of-Plane Bend | 800 - 850 | Medium to weak intensity.[2] |

| ν₄ (E') In-Plane Bend | 700 - 750 | Medium to weak intensity.[2] |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. For the nitrate ion, the symmetric stretch (ν₁) is strongly Raman active. In aqueous solutions, Raman spectroscopy is particularly useful for studying the hydration shell of the Sc³⁺ ion.

Studies on aqueous solutions of scandium perchlorate (B79767) have identified the vibrational modes of the hexaaquascandium(III) ion, [Sc(H₂O)₆]³⁺, which is expected to be the dominant scandium species in acidic aqueous nitrate solutions as well.[5]

| Species/Vibration | Wavenumber (cm⁻¹) | Notes |

| ν₁ (A₁') Symmetric Stretch (NO₃⁻) | ~1050 | Strong, sharp peak. In solid potassium nitrate, this appears at 1052 cm⁻¹.[6] |

| ν₁ (a₁g) Sc-O Stretch ([Sc(H₂O)₆]³⁺) | 442 | Polarized band, indicative of the symmetric breathing mode of the scandium hydration sphere. Observed in scandium perchlorate solution.[5] |

| ν₅ (f₂g) ScO₆ Bend ([Sc(H₂O)₆]³⁺) | 295 | Depolarized mode. Observed in scandium perchlorate solution.[5] |

| ν₂ (eg) ScO₆ Bend ([Sc(H₂O)₆]³⁺) | 410 | Depolarized mode. Observed in scandium perchlorate solution.[5] |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of scandium nitrate in aqueous solution is primarily characterized by the absorption of the nitrate anion. The Sc³⁺ ion, having a d⁰ electronic configuration, does not exhibit d-d electronic transitions and therefore does not absorb in the UV-Vis region.

The nitrate ion has a strong absorption band in the ultraviolet region, with a maximum around 220 nm.[7] This absorption is due to an n → π* electronic transition. The molar absorptivity is significant, making UV-Vis spectroscopy a viable method for the quantitative determination of nitrate concentrations.

| Species | λ_max (nm) | Molar Absorptivity (ε) | Notes |

| NO₃⁻ (aq) | ~220 | ~4200 M⁻¹cm⁻¹ at 210 nm | Strong absorption used for quantification. A weaker absorption also occurs near 302 nm.[7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

⁴⁵Sc NMR Spectroscopy

The scandium nucleus, ⁴⁵Sc, has a natural abundance of 100% and a spin I = 7/2, making it amenable to NMR spectroscopy.[8] However, as a quadrupolar nucleus, its signals are often broad, with the line width being highly dependent on the symmetry of the electronic environment around the scandium atom.[8]

A 0.06 M solution of scandium nitrate in D₂O is commonly used as an external reference standard for ⁴⁵Sc NMR, with its chemical shift defined as 0 ppm.[8] The linewidth of this reference solution is reported to be 270 Hz.[8]

For solid hydrated scandium nitrate (Sc(NO₃)₃·5H₂O), a large quadrupolar coupling constant (C_Q) of 13.1 MHz has been reported, indicative of a low-symmetry coordination environment.

| Parameter | Value | Conditions | Notes |

| Chemical Shift (δ) | 0 ppm (by definition) | 0.06 M Sc(NO₃)₃ in D₂O | This solution serves as the primary reference for ⁴⁵Sc NMR spectroscopy.[8] |

| Linewidth (Δν₁/₂) | 270 Hz | 0.06 M Sc(NO₃)₃ in D₂O | The relatively narrow linewidth for a quadrupolar nucleus suggests a reasonably symmetric hydration sphere in solution.[8] |

| Quadrupolar Coupling Constant (C_Q) | 13.1 MHz | Solid Sc(NO₃)₃·5H₂O | The large C_Q value indicates a significant electric field gradient at the scandium nucleus in the solid state, resulting from a distorted coordination environment. This leads to very broad signals in solid-state NMR. |

Experimental Protocols

The following sections provide generalized protocols for the spectroscopic analysis of scandium nitrate.

FTIR Spectroscopy (Solid State)

Objective: To obtain the infrared absorption spectrum of solid hydrated scandium nitrate.

Methodology:

-

Sample Preparation (KBr Pellet):

-

Thoroughly dry analytical grade potassium bromide (KBr) in an oven at >100 °C for several hours and store it in a desiccator.

-

Weigh approximately 1-2 mg of the scandium nitrate sample and 150-200 mg of the dried KBr.[9]

-

Grind the mixture together in an agate mortar and pestle for several minutes until a fine, homogeneous powder is obtained.[10]

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes under vacuum to form a transparent or translucent pellet.[10]

-

-

Data Acquisition:

-

Record a background spectrum of the empty spectrometer.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum should be presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Raman Spectroscopy (Solid State)

Objective: To obtain the Raman scattering spectrum of solid hydrated scandium nitrate.

Methodology:

-

Sample Preparation:

-

Place a small amount of the crystalline scandium nitrate powder into a sample holder (e.g., a glass capillary tube or a well on a microscope slide).

-

-

Data Acquisition:

-

Use a Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm).

-

Focus the laser onto the sample.

-

Collect the scattered light in a backscattering geometry.

-

Set the spectral range to cover the expected vibrational modes (e.g., 100 to 3500 cm⁻¹).

-

Acquire the spectrum for a suitable integration time and number of accumulations to achieve a good signal-to-noise ratio.

-

The spectrum is plotted as intensity versus Raman shift (cm⁻¹).

-

UV-Vis Spectroscopy (Aqueous Solution)

Objective: To measure the UV absorption spectrum of scandium nitrate in an aqueous solution.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of scandium nitrate in deionized water with a precisely known concentration (e.g., 0.01 M).

-

Prepare a series of dilutions from the stock solution to be used for calibration if quantitative analysis is desired.

-

Acidify the solutions with a small amount of nitric or hydrochloric acid (e.g., 1 mL of 1 M HCl per 50 mL of sample) to prevent hydrolysis and interference from hydroxide (B78521) or carbonate ions.[7]

-

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Use quartz cuvettes, as glass and plastic absorb in the UV region.

-

Fill a cuvette with deionized water (acidified in the same way as the sample) to use as a blank.

-

Record a baseline spectrum with the blank in both the sample and reference beams.

-

Rinse and fill the sample cuvette with the scandium nitrate solution.

-

Scan the spectrum from approximately 400 nm down to 190 nm.

-

Plot the absorbance versus wavelength (nm).

-

⁴⁵Sc NMR Spectroscopy (Aqueous Solution)

Objective: To obtain the ⁴⁵Sc NMR spectrum of scandium nitrate in D₂O.

Methodology:

-

Sample Preparation:

-

Dissolve a known amount of scandium nitrate in deuterium (B1214612) oxide (D₂O) to prepare a solution of the desired concentration (e.g., 0.1 M).

-

-

Data Acquisition:

-

Use a high-field NMR spectrometer equipped with a broadband probe tuned to the ⁴⁵Sc frequency.

-

The 1D ⁴⁵Sc NMR experiments are typically recorded at room temperature (e.g., 300 K).[11]

-

A simple pulse-acquire sequence is generally sufficient.

-

Key parameters to set include the spectral width (e.g., 60 kHz), acquisition time (e.g., 6 ms), and recycle delay (e.g., 0.5 s).[11]

-

A significant number of scans (e.g., >2000) may be required to achieve an adequate signal-to-noise ratio.[11]

-

The chemical shifts should be referenced externally to a 0.06 M Sc(NO₃)₃ in D₂O standard at 0 ppm.

-

Visualizations of Chemical Pathways

Hydrolysis of Aqueous Scandium(III)

In aqueous solution, the Sc³⁺ ion undergoes hydrolysis, forming a series of monomeric and polynuclear hydroxo-complexes. The extent of hydrolysis is pH-dependent. The following diagram illustrates the major species formed.[12]

Caption: Simplified reaction pathway for the hydrolysis of the aqueous Sc(III) ion.

Thermal Decomposition of Hydrated Scandium Nitrate

The thermal decomposition of hydrated scandium nitrate is a complex process involving dehydration and the formation of intermediate oxynitrate species before ultimately yielding scandium oxide.[1]

References

- 1. Scandium nitrate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. hou.usra.edu [hou.usra.edu]

- 7. chemlab.truman.edu [chemlab.truman.edu]

- 8. (45Sc) Scandium NMR [chem.ch.huji.ac.il]

- 9. shimadzu.com [shimadzu.com]

- 10. youtube.com [youtube.com]

- 11. rsc.org [rsc.org]

- 12. pubs.rsc.org [pubs.rsc.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and History of Scandium Nitrate (B79036)

This technical guide provides a comprehensive overview of the discovery, history, and fundamental properties of scandium nitrate. It details the initial isolation of its constituent element, scandium, and the subsequent synthesis and characterization of the nitrate salt. This document includes key physicochemical data, detailed experimental protocols for its synthesis, and diagrams illustrating the historical and chemical pathways associated with this compound.

Executive Summary

Scandium, once a theoretical element predicted by Dmitri Mendeleev, was discovered in 1879 by Swedish chemist Lars Fredrik Nilson. Working with rare earth minerals, Nilson utilized the differential thermal decomposition of nitrates to isolate a new oxide, which he named scandia. The creation of scandium nitrate was intrinsic to this discovery process. Per Teodor Cleve, another Swedish chemist, confirmed the discovery and its properties that same year. Scandium nitrate (Sc(NO₃)₃) is a white, water-soluble crystalline solid that serves as a primary precursor for the synthesis of high-purity scandium oxide, scandium-containing catalysts, and advanced materials used in electronics and aerospace. This guide consolidates the historical context and technical data essential for researchers working with scandium compounds.

The Discovery of Scandium: A Predicted Element

The story of scandium nitrate begins with the discovery of its parent element, scandium. In the late 19th century, Dmitri Mendeleev's periodic table had predictive power, suggesting the existence and properties of several yet-to-be-discovered elements. One such element, which he named "ekaboron," was predicted to have an atomic weight of about 44 and to form a trivalent oxide (Eb₂O₃).

In 1879, Lars Fredrik Nilson at the University of Uppsala, Sweden, was investigating the rare earth minerals euxenite and gadolinite in an attempt to isolate ytterbium.[1] His separation technique involved the fractional crystallization and subsequent thermal decomposition of the nitrate salts derived from the mineral ore.[2] During this process, he isolated a new earth (oxide) with a low atomic weight.[1] Spectral analysis of the new substance revealed over 30 unique spectral lines, confirming the discovery of a new element.[3] Nilson named the element Scandium, from the Latin word Scandia for Scandinavia.[3]

Nilson's initial announcement of the discovery was published in March 1879 in the paper "Sur l'ytterbine, terre nouvelle de M. Marignac".[2][4] He followed this with a more detailed paper in 1880, "Sur le poids atomique et sur quelques sels caractéristiques du scandium," which described the atomic weight and the properties of several of its salts, including the nitrate, for the first time.[4][5]

Almost concurrently, fellow Swedish chemist Per Teodor Cleve independently isolated the new element and, in 1879, definitively showed that its properties corresponded to those predicted by Mendeleev for ekaboron, thus solidifying its place in the periodic table.[6]

Logical Workflow of Scandium's Discovery

The process followed by Nilson was a logical sequence of chemical separation and analysis, typical of rare earth element discovery in that era.

Physicochemical and Structural Properties

Scandium nitrate is an ionic compound that is highly soluble in water and ethanol.[7][8] It is an oxidizing agent, a characteristic common to all nitrate salts.[7] The compound is typically available as a hydrate (B1144303) and is hygroscopic.[8]

Quantitative Data Summary

The following table summarizes the key quantitative properties of scandium nitrate and its common hydrates.

| Property | Value |

| Chemical Formula | Sc(NO₃)₃ (Anhydrous) |

| Molar Mass | 230.97 g/mol (Anhydrous)[7][9] |

| Appearance | White to colorless crystalline solid.[7][9][10] |

| Solubility | Soluble in water and ethanol.[7][9] |

| Hydrated Forms | Commonly exists as dihydrate, trihydrate, tetrahydrate, pentahydrate, and hexahydrate.[7][9] |

| Thermal Decomposition | Decomposes upon heating to scandium oxide (Sc₂O₃) and nitrogen oxides.[10] The tetrahydrate converts to the dihydrate at 50°C.[7] The hexahydrate fully converts to Sc₂O₃ at temperatures above 510°C.[9] |

| Crystal System | The trihydrate and tetrahydrate forms have a monoclinic crystal system.[7] |

| Coordination Geometry | In [Sc₂(NO₃)₂(OH)₂(H₂O)₆]Cl₂, the Sc³⁺ ion exhibits a distorted pentagonal-bipyramidal ScO₇ coordination.[11] The pentahydrate contains [Sc(H₂O)₄(NO₃)₂]⁺ ions with eight-coordinate scandium.[12] |

| Bond Distances | In [Sc₂(NO₃)₂(OH)₂(H₂O)₆]Cl₂, Sc—O(H₂O) bond distances range from 2.124 Å to 2.148 Å.[11] |

Synthesis of Scandium Nitrate

Scandium nitrate is most commonly synthesized via the reaction of a scandium precursor with nitric acid. The choice of precursor (oxide, hydroxide, or metal) depends on the desired purity and the scale of the reaction.

Chemical Synthesis Pathways

Several reliable methods exist for the laboratory-scale synthesis of scandium nitrate. The most common pathways start from scandium oxide or scandium hydroxide, as these are the typical commercial forms of the element.

Experimental Protocol: Synthesis of Scandium Nitrate Hydrate from Scandium Oxide

This protocol describes a typical laboratory procedure for synthesizing hydrated scandium nitrate from high-purity scandium oxide.

Materials:

-

Scandium(III) oxide (Sc₂O₃, 99.99% purity)

-

Concentrated Nitric Acid (HNO₃, 70%, reagent grade)

-

Deionized water

-

Glass reaction vessel (e.g., beaker or flask)

-

Magnetic stirrer and stir bar

-

Hot plate

-

Crystallizing dish

-

Vacuum desiccator

Procedure:

-

Preparation: Accurately weigh 1.00 g of scandium oxide and place it into a 100 mL glass reaction vessel containing a magnetic stir bar.

-

Reaction: Under constant stirring, slowly add a stoichiometric excess of concentrated nitric acid to the scandium oxide. A typical reaction is: Sc₂O₃ + 6 HNO₃ → 2 Sc(NO₃)₃ + 3 H₂O For 1.00 g of Sc₂O₃ (approx. 7.25 mmol), at least 43.5 mmol of HNO₃ is required. An excess is used to ensure complete reaction. Gently heat the mixture to 60-80°C on a hot plate to facilitate the dissolution of the oxide.[13] The reaction is complete when the solution is clear and all solid has dissolved.

-

Concentration: Once the reaction is complete, increase the temperature slightly to slowly evaporate excess water and nitric acid. Reduce the volume of the solution until it becomes viscous or until the first crystals begin to appear upon cooling a small sample.

-

Crystallization: Transfer the hot, concentrated solution to a crystallizing dish. Allow the solution to cool slowly to room temperature. For higher yield, the dish can be placed in an ice bath after reaching room temperature. Colorless crystals of hydrated scandium nitrate will form.

-

Isolation and Drying: Decant the supernatant liquid. Collect the crystals by filtration. Wash the crystals sparingly with a small amount of ice-cold deionized water to remove any residual acid. Dry the crystals in a vacuum desiccator over a suitable desiccant (e.g., anhydrous calcium sulfate) to obtain the final product, Sc(NO₃)₃·xH₂O.

Historical and Modern Applications

Initially, scandium nitrate was primarily a laboratory chemical, crucial for the study of scandium's fundamental properties.[4] Today, its role has expanded significantly. It is a key precursor in the production of high-purity scandium oxide, which is used in high-intensity lighting, solid oxide fuel cells (SOFCs), and as a doping agent in certain ceramics and laser crystals.[14] Scandium nitrate itself is explored as a Lewis acid catalyst in organic synthesis and as a component in optical coatings.[7][14]

Logical Progression from Discovery to Application

The utility of scandium nitrate has evolved from a mere object of study to a critical component in advanced materials manufacturing.

References

- 1. 希土類元素(REE)地球化学の新展開:REE有機地球化学とREE安定同位体地球化学 [jstage.jst.go.jp]

- 2. periodictable.ru [periodictable.ru]

- 3. americanelements.com [americanelements.com]

- 4. Lars Fredrik Nilson - Wikipedia [en.wikipedia.org]

- 5. Lars Fredrik Nilson - Wikiwand [wikiwand.com]

- 6. escholarship.org [escholarship.org]

- 7. Scandium nitrate - Wikipedia [en.wikipedia.org]

- 8. Scandium(III) nitrate | 13465-60-6 [m.chemicalbook.com]

- 9. zegmetal.com [zegmetal.com]

- 10. Scandium Nitrate: A Compound Overview | Scandium [scandium.org]

- 11. Crystal structure of hydroxy scandium nitrate chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. NA1077 Scandium Nitrate (Sc (NO3)3·H2O) | Scandium [scandium.org]

Solubility of Scandium Nitrate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of scandium (III) nitrate (B79036) in various organic solvents. The information is intended to support research, development, and application activities where scandium nitrate is utilized as a precursor, catalyst, or in other chemical processes. Due to the limited availability of extensive quantitative data in publicly accessible literature, this guide synthesizes known qualitative and quantitative information and directs researchers to authoritative sources for more detailed data.

Introduction

Scandium (III) nitrate, Sc(NO₃)₃, is an inorganic compound that serves as a key precursor in the synthesis of other scandium compounds, advanced materials, and catalysts. Its solubility in non-aqueous media is a critical parameter for its application in organic synthesis, materials science, and pharmaceutical research, where precise control over reaction conditions and precursor dissolution is essential. This guide summarizes the available solubility data, outlines experimental protocols for solubility determination, and provides a logical workflow for assessing the solubility of scandium nitrate.

Quantitative Solubility Data

Quantitative data on the solubility of scandium nitrate in a wide range of organic solvents is not extensively reported in readily available scientific literature. However, qualitative descriptions consistently indicate its solubility in certain polar organic solvents.

Key Qualitative Solubility Information:

-

Ethanol: Scandium nitrate is soluble in ethanol.[1][2] Scandium nitrate hexahydrate, a common form of the compound, is also reported to be soluble in ethyl alcohol.[3]

-

General Trend: As a general observation for rare earth nitrates, their solubility tends to be lower in organic solvents compared to aqueous solutions.[4]

Authoritative Data Source:

For comprehensive and critically evaluated quantitative solubility data, researchers are directed to the following publication:

-

IUPAC-NIST Solubility Data Series, Volume 13: Scandium, Yttrium, Lanthanum and Lanthanide Nitrates. This volume contains a dedicated section on the solubility of scandium nitrate in organic solvent systems.[5][6]

Due to access limitations, the specific quantitative data from this volume is not reproduced here. It is highly recommended that researchers consult this primary source for detailed solubility values, experimental conditions, and data evaluation.

Summary of Available Quantitative Data:

| Solvent | Chemical Formula | Temperature (°C) | Solubility ( g/100 g solvent) | Reference |

| Ethanol | C₂H₅OH | 25 (Standard State) | Soluble | [1][2] |

Note: The term "soluble" is qualitative. For precise quantitative values, consulting the IUPAC-NIST Solubility Data Series is essential.

Experimental Protocols for Solubility Determination

The determination of the solubility of an inorganic salt like scandium nitrate in an organic solvent can be carried out using several established experimental methods. The choice of method often depends on the desired accuracy, the nature of the solvent, and the available analytical instrumentation.

3.1. Isothermal Equilibrium Method

This is a common and reliable method for determining the equilibrium solubility of a solid in a liquid.

Methodology:

-

Sample Preparation: An excess amount of scandium nitrate is added to a known volume or mass of the organic solvent in a sealed, temperature-controlled vessel.

-

Equilibration: The mixture is agitated (e.g., by stirring or shaking) at a constant temperature for a sufficient period to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the dissolved salt remains constant.

-

Phase Separation: Once equilibrium is achieved, the undissolved solid is separated from the saturated solution. This is typically done by filtration or centrifugation, ensuring that the temperature is maintained during this step to prevent any change in solubility.

-

Concentration Analysis: The concentration of scandium nitrate in the clear, saturated solution is then determined using a suitable analytical technique. Common methods include:

-

Gravimetric Analysis: A known volume of the saturated solution is taken, and the solvent is carefully evaporated. The mass of the remaining dry scandium nitrate is then measured.

-

Spectroscopic Methods: Techniques such as Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) can be used to determine the concentration of scandium in the solution. This requires the preparation of calibration standards.

-

Titration: A complexometric titration, for instance with EDTA, can be used to determine the concentration of scandium ions.

-

3.2. Dynamic Method

Dynamic methods involve monitoring a physical property of the solution as the temperature is changed to identify the saturation point.

Methodology:

-

Preparation of a Slurry: A slurry of known composition (mass of scandium nitrate and solvent) is prepared in a vessel equipped with a stirrer and a temperature probe.

-

Controlled Heating: The slurry is heated at a constant rate while being stirred.

-

Dissolution Point Determination: The temperature at which the last solid particles dissolve is recorded as the saturation temperature for that specific composition. This can be observed visually or by using an in-situ probe that detects changes in turbidity.

-

Data Collection: The experiment is repeated for several different compositions to generate a solubility curve as a function of temperature.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the experimental determination of scandium nitrate solubility in an organic solvent using the isothermal equilibrium method.

References

An In-depth Technical Guide to the Physicochemical Properties of Scandium Nitrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight and density of scandium nitrate (B79036). It includes detailed experimental protocols for the determination of these properties and visual diagrams to illustrate relevant concepts and workflows.

Quantitative Data: Molecular Weight and Density

The molecular weight of scandium nitrate is dependent on its hydration state. While the anhydrous form possesses a defined molecular weight, several hydrated forms are also commonly available. The density of scandium nitrate is noted to vary with its level of hydration.

Table 1: Molecular Weight of Scandium Nitrate and its Hydrates

| Chemical Formula | Name | Molecular Weight ( g/mol ) | Citation(s) |

| Sc(NO₃)₃ | Anhydrous Scandium Nitrate | 230.97 | [1][2] |

| Sc(NO₃)₃·4H₂O | Scandium Nitrate Tetrahydrate | 303.03 | [3][4][5] |

| Sc(NO₃)₃·5H₂O | Scandium Nitrate Pentahydrate | 321.05 | [6][7] |

Table 2: Density of Scandium Nitrate

| Form | Density (g/cm³) |

| Anhydrous/Hydrated | Varies with the level of hydration. |

Experimental Protocols

Determination of Molecular Weight of an Inorganic Salt via Titration

This method is suitable for determining the molecular weight of a salt that can be converted to an acid or base through ion-exchange chromatography and subsequently titrated.[8]

Methodology:

-

Preparation of the Ion-Exchange Column:

-

Place a small piece of glass wool at the bottom of a chromatography column.

-

Create a slurry of a strongly acidic cation-exchange resin (e.g., Amberlite IR-120) in deionized water.

-

Pour the slurry into the column, ensuring no air bubbles are trapped within the resin bed. Allow the resin to settle.

-

-

Sample Preparation and Ion Exchange:

-

Accurately weigh approximately 0.10 to 0.15 g of the unknown inorganic salt (e.g., scandium nitrate).

-

Dissolve the weighed salt in a minimal amount of deionized water (e.g., 10 mL).

-

Carefully pass the salt solution through the prepared ion-exchange column. The cations of the salt will be exchanged for H⁺ ions from the resin.

-

Elute the column with deionized water to ensure all the resulting acid is collected in a clean flask.

-

-

Titration:

-

Add a few drops of a suitable indicator (e.g., phenolphthalein) to the collected eluate.

-

Titrate the acidic solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) until the endpoint is reached, indicated by a persistent color change.

-

Record the initial and final burette readings to determine the volume of titrant used.

-

-

Calculation of Molecular Weight:

-

Calculate the moles of NaOH used in the titration (Moles NaOH = Molarity NaOH × Volume NaOH in Liters).

-

The moles of H⁺ in the eluate are equal to the moles of NaOH used.

-

The moles of the unknown salt are equal to the moles of H⁺ (assuming a 1:1 stoichiometric ratio upon ion exchange).

-

Calculate the molecular weight of the salt using the formula: Molecular Weight = (grams of salt) / (moles of salt).[8]

-

Determination of Density of a Solid by Gas Pycnometry

Gas pycnometry is a non-destructive method used to determine the volume of a solid by measuring the pressure change of a gas (typically helium) in a calibrated volume.

Methodology:

-

Calibration:

-

Calibrate the gas pycnometer using a standard sphere of a known, precise volume. This establishes the volume of the sample chamber and the reference chamber.

-

-

Sample Preparation:

-

Accurately weigh a sample of the solid (e.g., scandium nitrate powder) using an analytical balance.

-

Ensure the sample is dry and free of contaminants.

-

-

Measurement:

-

Place the weighed sample into the sample chamber of the pycnometer.

-

Seal the chamber and purge it with the analysis gas (helium) to remove any air and moisture.

-

The instrument will then perform a series of pressurization and expansion cycles between the reference and sample chambers.

-

The pressure changes are measured, and the volume of the solid sample is calculated based on the gas law.

-

-

Calculation of Density:

-

The density of the solid is calculated using the formula: Density = Mass / Volume.

-

Visualizations

Conceptual Signaling Pathway

Scandium nitrate and other metal complexes can act as catalysts or modulators in various biological and chemical signaling pathways.[9] The following diagram illustrates a generic signaling cascade that could be influenced by such a compound, a concept highly relevant in drug development for understanding mechanisms of action.

References

- 1. Scandium nitrate | N3O9Sc | CID 166818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Scandium nitrate - Wikipedia [en.wikipedia.org]

- 3. Scandium(III) nitrate tetrahydrate | H8N3O13Sc | CID 102594478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Scandium (III) Nitrate Tetrahydrate - ProChem, Inc. [prochemonline.com]

- 5. scbt.com [scbt.com]

- 6. strem.com [strem.com]

- 7. heegermaterials.com [heegermaterials.com]

- 8. Determination of Formula Weight [vanderbilt.edu]

- 9. Scandium Nitrate: A Compound Overview | Scandium [scandium.org]

The Lewis Acid Character of Scandium Nitrate: A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the Lewis acid character of scandium (III) nitrate (B79036), Sc(NO₃)₃. It is intended for researchers, scientists, and professionals in drug development who are interested in leveraging the catalytic potential of this unique lanthanide-like element. This document summarizes the current understanding of scandium nitrate's Lewis acidity, presents comparative data with other scandium compounds, and provides detailed experimental protocols for its application in key organic transformations. The guide also includes visualizations of reaction mechanisms and experimental workflows to facilitate a deeper understanding of its catalytic role.

Introduction to Scandium and Lewis Acidity

Scandium, the first of the transition metals, predominantly exists in the +3 oxidation state, exhibiting chemistry that often resembles that of the lanthanides.[1][2] Its trivalent ion, Sc³⁺, possesses a high charge density due to its small ionic radius, making scandium compounds effective Lewis acids.[1] A Lewis acid is defined as an electron-pair acceptor, a fundamental concept in catalysis. In organic synthesis, Lewis acids are widely employed to activate substrates, thereby accelerating reaction rates and influencing selectivity.[3]

While scandium trifluoromethanesulfonate (B1224126) (scandium triflate, Sc(OTf)₃) is a well-established and highly active Lewis acid catalyst, scandium nitrate offers a potentially more economical and readily available alternative.[3][4] This guide focuses on the specific Lewis acid characteristics of scandium nitrate and its practical applications.

Quantifying the Lewis Acidity of Scandium Nitrate

The Lewis acidity of a compound can be quantified using various experimental and computational methods. One of the most common experimental techniques is the Gutmann-Beckett method, which utilizes a ³¹P NMR probe, typically triethylphosphine (B1216732) oxide (TEPO), to measure the acceptor number (AN) of a Lewis acid.[5] The AN is a dimensionless number that provides a quantitative measure of Lewis acidity.[5]

Table 1: Comparison of Lewis Acidity Data for Scandium Compounds

| Compound | Method | Lewis Acidity Metric | Value | Reference |

| Scandium Triflate (Sc(OTf)₃) | Gutmann-Beckett | Acceptor Number (AN) | High (Implied) | [3][4] |

| Scandium Halides (ScX₃) | Qualitative | Lewis Acid | Active | [1][2] |

| MIL-100(Sc) (MOF) | Catalytic Activity | Lewis Acid | Exceptional | [6] |

Note: While a specific AN for Sc(NO₃)₃ is not cited, its catalytic activity in various reactions suggests significant Lewis acidic character.

Catalytic Applications of Scandium Nitrate in Organic Synthesis

The Lewis acidic nature of the Sc³⁺ ion in scandium nitrate allows it to catalyze a variety of important organic reactions. By coordinating to carbonyl oxygens or other Lewis basic sites in organic molecules, scandium nitrate can activate substrates for nucleophilic attack, thereby facilitating bond formation.

Aldol Reaction

The Aldol reaction is a cornerstone of C-C bond formation in organic synthesis. Lewis acid catalysis, including by scandium compounds, can promote the reaction between an enolizable carbonyl compound and an aldehyde or ketone.

Below is a generalized workflow for a scandium nitrate-catalyzed Aldol-type reaction.

References

- 1. Scandium - Wikipedia [en.wikipedia.org]

- 2. Scandium compounds - Wikipedia [en.wikipedia.org]

- 3. Scandium Triflate: A Versatile Catalyst with Promising Applications | Scandium [scandium.org]

- 4. Scandium Trifluoromethanesulfonate as an Extremely Active Lewis Acid Catalyst in Acylation of Alcohols with Acid Anhydrides and Mixed Anhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 6. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide to Scandium Nitrate: CAS Number and Safety Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical identification, properties, and safety data of scandium nitrate (B79036). The information is intended to support researchers, scientists, and professionals in drug development in the safe handling, use, and disposal of this compound.

Chemical Identification and Properties

Scandium nitrate is an inorganic compound with the chemical formula Sc(NO₃)₃. It is a scandium salt of nitric acid and is commonly available in its hydrated form. The CAS number for the anhydrous form is 13465-60-6.[1][2][3][4] It is important to note that hydrated forms may have different CAS numbers; for example, scandium(III) nitrate hydrate (B1144303) is associated with CAS number 107552-14-7.

The following table summarizes the key chemical and physical properties of scandium nitrate.

| Property | Value | Reference |

| Chemical Formula | Sc(NO₃)₃ | [3] |

| CAS Number (Anhydrous) | 13465-60-6 | [1][2][3][4] |

| Molar Mass (Anhydrous) | 230.97 g/mol | [3][5] |

| Appearance | White to off-white crystalline solid/powder | [1][6] |

| Solubility | Soluble in water and ethanol | [3][6] |

| Decomposition | Decomposes upon heating to form scandium oxide and nitrogen oxides.[6] | [6] |

Safety and Hazard Information

Scandium nitrate is classified as a hazardous substance. It is a strong oxidizer and can intensify fires.[5][7] It is also known to be an irritant to the skin, eyes, and respiratory tract.[1][5]

Hazard Identification and GHS Classification

The following table outlines the GHS hazard classifications for scandium nitrate.

| Hazard Class | Category | Hazard Statement |

| Oxidizing Solids | Category 2 | H272: May intensify fire; oxidizer[5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[5][8] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[5][8] |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation[5][8] |

| Carcinogenicity | Category 2 | H350: May cause cancer[5] |

Toxicological Data

Limited specific toxicological data for scandium nitrate is available. However, information on related compounds and general nitrate toxicity provides insight into its potential health effects. The toxicity of nitrates is primarily due to their vasodilating properties and their ability to form methemoglobin.[9] For scandium chloride, the intraperitoneal and oral LD50s in rodents are reported as 755 mg/kg and 4000 mg/kg, respectively.[9]

| Exposure Route | Health Effects |

| Inhalation | May cause respiratory tract irritation.[1][5] |

| Skin Contact | Causes skin irritation.[5][8] May cause inflammation in some individuals.[9] Entry through wounds may lead to systemic injury.[9] |

| Eye Contact | Causes serious eye irritation.[5][8] |

| Ingestion | May be harmful.[1] Can cause dizziness, abdominal cramps, vomiting, and convulsions.[1] |

Experimental Protocols

General Protocol for Safe Handling of Scandium Nitrate in a Laboratory Setting

This protocol outlines the essential steps for the safe handling of scandium nitrate powder in a research environment.

1. Personal Protective Equipment (PPE):

-

Wear a lab coat, nitrile gloves, and chemical safety goggles.

-

For procedures that may generate dust, use a NIOSH-approved respirator with a particulate filter.

2. Engineering Controls:

-

Handle scandium nitrate powder in a certified chemical fume hood to minimize inhalation exposure.

-

Ensure an eyewash station and safety shower are readily accessible.

3. Handling and Dispensing:

-

Before use, carefully inspect the container for any damage.

-

Avoid creating dust when handling the powder. Use a spatula for transferring the solid.

-

Keep the container tightly closed when not in use.

-

Avoid contact with combustible materials, reducing agents, and strong acids.

4. Waste Disposal:

-

Dispose of scandium nitrate waste and contaminated materials in a designated, labeled hazardous waste container.

-

Follow all local, state, and federal regulations for hazardous waste disposal.

5. Spill Response:

-

In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

-

For larger spills, evacuate the area and contact the institution's environmental health and safety department.

Protocol for the Synthesis of a Scandium Complex Using Scandium Nitrate

This protocol is a generalized example for the synthesis of a scandium-bipyridine complex, based on literature procedures.

Objective: To synthesize a scandium-bipyridine complex from hydrated scandium nitrate.

Materials:

-

Hydrated scandium nitrate (Sc(NO₃)₃·xH₂O)

-

2,2′-bipyridine

-

Ethanol

Procedure:

-

In a chemical fume hood, prepare a dilute solution of hydrated scandium nitrate in hot ethanol.

-

In a separate flask, prepare a solution of 2,2′-bipyridine in hot ethanol.

-

Slowly add the 2,2′-bipyridine solution to the scandium nitrate solution with stirring.

-

Allow the reaction mixture to cool slowly to room temperature to facilitate crystallization.

-

Isolate the resulting crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the crystals under vacuum.

Safety Precautions:

-

Perform all steps in a well-ventilated chemical fume hood.

-

Wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.

-

Ethanol is flammable; keep away from ignition sources.

Visualizations

The following diagrams illustrate key safety and experimental workflows related to scandium nitrate.

References

- 1. Scandium nitrate - Wikipedia [en.wikipedia.org]

- 2. file1.lookchem.com [file1.lookchem.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 8. Scandium(III) trifluoromethanesulfonate catalyzed aromatic nitration with inorganic nitrates and acetic anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Scandium Nitrate: A Compound Overview | Scandium [scandium.org]

Theoretical Insights into the Structure and Bonding of Scandium Nitrate Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current state of theoretical and computational studies on scandium nitrate (B79036) systems. While dedicated theoretical investigations on isolated or gas-phase scandium nitrate clusters are notably scarce in existing literature, this document synthesizes available computational data from solid-state studies of hydrated scandium nitrate and contextualizes it with experimental findings on various scandium nitrate complexes. The guide details common computational methodologies, presents available quantitative data on molecular geometry, and illustrates logical workflows for the theoretical analysis of scandium-containing compounds. This document serves as a foundational resource for researchers interested in the computational chemistry of scandium and its coordination complexes, highlighting key structural characteristics and identifying areas for future theoretical exploration.

Introduction

Scandium, the lightest of the Group 3 elements, exhibits a chemistry dominated by the +3 oxidation state.[1] Scandium(III) nitrate, Sc(NO₃)₃, is a versatile precursor in the synthesis of advanced materials, including high-performance alloys, electronic ceramics, and catalysts for organic synthesis.[2][3] Understanding the coordination chemistry, structure, and bonding of scandium nitrate at a fundamental level is crucial for the rational design of new materials and pharmaceuticals.

Theoretical and computational chemistry offer powerful tools to elucidate the intrinsic properties of molecular systems, such as scandium nitrate clusters, by providing insights into their geometries, vibrational frequencies, and electronic structures. However, a review of the current scientific literature reveals a significant gap in the theoretical exploration of isolated, gas-phase scandium nitrate clusters. Most computational work has been performed in a supporting role to experimental solid-state characterization of scandium nitrate hydrates and complexes.

This guide aims to consolidate the available theoretical knowledge, detail the computational approaches employed, and present structural data from both computational and experimental studies to provide a coherent picture of our current understanding of scandium nitrate systems.

Computational Methodologies for Scandium Compounds

The theoretical investigation of scandium compounds, including its nitrate complexes, predominantly relies on Density Functional Theory (DFT). DFT provides a good balance between computational cost and accuracy for systems containing transition metals.

Key Computational Details

A typical computational protocol for studying scandium complexes involves the following steps:

-

Functional Selection: Hybrid functionals, such as B3LYP, are commonly employed for geometry optimization and vibrational frequency calculations.[4]

-

Basis Set Selection: For the scandium atom, basis sets that include effective core potentials (ECPs), such as LANL2DZ, are often used to account for relativistic effects. For lighter atoms like oxygen and nitrogen, Pople-style basis sets (e.g., 6-31G*) or Dunning's correlation-consistent basis sets are common choices.[5]

-

Geometry Optimization: This procedure determines the lowest energy arrangement of the atoms in the cluster, providing key structural parameters.

-

Frequency Analysis: Following a successful geometry optimization, a frequency calculation is performed to confirm that the structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to predict the vibrational spectra (IR and Raman), which can be compared with experimental data.

The following diagram illustrates a general workflow for the theoretical study of a scandium complex.

References

Physical and chemical properties of anhydrous Scandium nitrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of anhydrous scandium nitrate (B79036) (Sc(NO₃)₃). The information is curated for researchers, scientists, and professionals in drug development who require precise and reliable data for their work. This document summarizes key quantitative data, details experimental protocols for property determination, and presents visual representations of synthesis and decomposition pathways.

Physical Properties

Anhydrous scandium nitrate is a white, crystalline solid.[1] It is characterized by its highly hygroscopic nature, readily absorbing moisture from the atmosphere.[2] Due to this property, handling and storage require controlled, dry environments. While qualitative descriptions of its high solubility in water and ethanol (B145695) are available, specific quantitative data remains elusive in publicly accessible literature.[1][3]

Table 1: Summary of Physical Properties of Anhydrous Scandium Nitrate

| Property | Value | Notes |

| Appearance | White crystalline solid | [1][3] |

| Molar Mass | 230.97 g/mol | [4] |

| Melting Point | Decomposes upon heating | A precise melting point is not applicable as the compound decomposes.[3] |

| Boiling Point | Not applicable | Decomposes before boiling.[3] |

| Density | Data not available | The density of the anhydrous form has not been reported in the reviewed literature. |

| Solubility | Highly soluble in water and ethanol | [1] Quantitative solubility data (e.g., g/100 mL at a specific temperature) is not available. |

Chemical Properties

Anhydrous scandium nitrate is a strong oxidizing agent, a characteristic common to all nitrate compounds.[1] It serves as a versatile precursor in the synthesis of other scandium compounds, including scandium oxide.[1]

Table 2: Summary of Chemical Properties of Anhydrous Scandium Nitrate

| Property | Description |

| Reactivity | Strong oxidizing agent.[1] Reacts with water due to its hygroscopic nature. |

| Thermal Stability | Decomposes upon heating to form scandium oxide and nitrogen oxides.[3] |

Experimental Protocols

This section details the methodologies for the synthesis of anhydrous scandium nitrate and the characterization of its fundamental properties.

Synthesis of Anhydrous Scandium Nitrate

The primary method for synthesizing anhydrous scandium nitrate involves the reaction of anhydrous scandium chloride (ScCl₃) with dinitrogen pentoxide (N₂O₅).[1]

Experimental Workflow:

Detailed Protocol:

-

Reactant Preparation: Anhydrous scandium chloride and dinitrogen pentoxide are required. All glassware must be thoroughly dried to prevent the formation of hydrated scandium nitrate.

-

Reaction: The reaction is typically carried out in a moisture-free environment, for example, under a dry nitrogen or argon atmosphere. Anhydrous scandium chloride is suspended in a suitable anhydrous solvent. Dinitrogen pentoxide is then introduced to the suspension.

-

Product Isolation: The resulting solid, anhydrous scandium nitrate, is separated from the reaction mixture by filtration.

-

Drying: The isolated product is dried under vacuum to remove any residual solvent and ensure the complete absence of water.

Thermal Decomposition Analysis

The thermal stability and decomposition pathway of anhydrous scandium nitrate can be investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Logical Flow of Thermal Decomposition:

Experimental Protocol for TGA/DSC Analysis:

-

Sample Preparation: A small, accurately weighed sample of anhydrous scandium nitrate is placed in an inert crucible (e.g., alumina). Due to the hygroscopic nature of the material, sample preparation should be conducted in a glovebox or a dry environment.

-

Instrumentation: A simultaneous TGA/DSC instrument is used for the analysis.

-

Experimental Conditions: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Data Analysis: The TGA curve provides information on mass loss as a function of temperature, indicating the decomposition stages. The DSC curve shows the heat flow associated with these transitions (endothermic or exothermic). The final product of the decomposition is typically scandium oxide (Sc₂O₃).[5] It is noted that the thermal decomposition of scandium nitrate is a complex process that can involve the formation of intermediate oxynitrates.[5]

Determination of Crystal Structure

The crystal structure of anhydrous scandium nitrate can be determined using X-ray diffraction (XRD) on a single crystal or powder sample. As of the latest literature review, a definitive crystal structure for anhydrous Sc(NO₃)₃ has not been reported. The following outlines the general experimental procedure.

Experimental Workflow for Crystal Structure Determination:

Detailed Protocol:

-

Sample Preparation: For single-crystal XRD, a suitable single crystal is mounted on a goniometer head. For powder XRD, a finely ground powder of the anhydrous salt is prepared and placed in a sample holder. All sample handling must be performed in a dry environment.

-

Data Collection: The mounted sample is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the sample, and the diffraction pattern is recorded by a detector.

-

Data Analysis: The positions and intensities of the diffraction peaks are analyzed to determine the unit cell parameters, space group, and atomic positions within the crystal lattice.

Safety and Handling

Anhydrous scandium nitrate is an oxidizing agent and is hygroscopic. Appropriate safety precautions should be taken during handling and storage.

-

Handling: Use in a well-ventilated area, preferably in a fume hood or glovebox. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from combustible materials and moisture.

This technical guide provides a summary of the currently available information on the physical and chemical properties of anhydrous scandium nitrate. Further research is required to determine the quantitative values for properties such as density and solubility, as well as to fully elucidate its crystal structure.

References

Probing the Thermal Behavior of Scandium Nitrate: A Technical Guide to Phase Transition and Decomposition Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth exploration of the phase transitions and thermal decomposition of scandium nitrate (B79036), with a particular focus on its hydrated forms. Scandium nitrate, a key precursor in the synthesis of advanced materials and a potential component in various pharmaceutical and catalytic applications, exhibits complex thermal behavior that is critical to understand for its effective utilization. This document provides a comprehensive summary of quantitative data from thermal analysis, detailed experimental protocols for key analytical techniques, and visual representations of the experimental workflow.

Thermal Decomposition Pathway of Scandium Nitrate Hydrate (B1144303)

The thermal analysis of scandium nitrate, particularly its common hydrated forms like scandium nitrate hexahydrate (Sc(NO₃)₃·6H₂O), reveals a multi-step decomposition process rather than simple, reversible solid-solid phase transitions. Upon heating, the compound undergoes a series of dehydration and decomposition events, ultimately yielding scandium oxide (Sc₂O₃)[1].

A key study on the thermolysis of scandium nitrate hexahydrate indicates that the process begins at approximately 36°C with a series of endothermic effects corresponding to dehydration and decomposition[1]. The decomposition is complex and involves the formation of intermediate oxynitrates[1].

Quantitative Data from Thermal Analysis

The following table summarizes the mass losses observed at different stages of the thermal decomposition of Sc(NO₃)₃·6H₂O, as determined by thermogravimetric analysis (TGA). The process is interpreted as the simultaneous condensation of four moles of the initial monomer[1].

| Step | Temperature Range (°C) | Proposed Composition of Solid Residue | Volatile Products Lost (per 4 moles of initial monomer) | Experimental Mass Loss (%)[1] | Calculated Mass Loss (%)[1] |

| 1 | 37 - 188 | Sc₄(NO₃)₁₂·21H₂O | 3 H₂O | 3.66 | 3.98 |

| 2 | 188 - 292 | Sc₄O₂(NO₃)₈·19H₂O | 4 HNO₃ | 22.4 | 22.54 |

| 3 | 292 - 383 | Sc₄O₄(NO₃)₄·12H₂O | 5 H₂O + 4 HNO₃ | 47.76 | 47.8 |

| 4 | 383 - 700 | Sc₄O₅(NO₃)₂ | 12 H₂O + 2 NO₂ + 1 O₂ | 72.16 | 72.25 |

| 5 | > 700 | 2 Sc₂O₃ | 2 NO₂ + 1 O₂ | 79.06 | 79.6 |

Table 1: Mass losses at different stages of Sc(NO₃)₃·6H₂O thermal decomposition.[1]

Experimental Protocols

The investigation of scandium nitrate's thermal behavior relies on a suite of analytical techniques. The following sections detail the methodologies for the key experiments cited in the literature.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are fundamental techniques to study the thermal decomposition and associated energetic changes.

Instrumentation: A simultaneous thermal analyzer, such as the Netzsch STA Jupiter 449C, is often employed[1].

Methodology:

-

Sample Preparation: A small amount of the scandium nitrate hydrate sample (typically 3-5 mg) is accurately weighed and placed in an aluminum or aluminum oxide crucible[2].

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas like nitrogen, with a constant flow rate (e.g., 50 mL min⁻¹) to prevent unwanted side reactions[1][2].

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 1000°C) at a constant heating rate, commonly 10°C min⁻¹[1][2].

-

Data Acquisition: The instrument continuously records the sample's mass (TGA) and the heat flow difference between the sample and a reference (DSC) as a function of temperature.

Data Analysis: The TGA curve provides information about mass loss events, corresponding to the release of volatile products like water and nitrogen oxides. The DSC curve shows endothermic or exothermic peaks associated with phase transitions (like melting) or chemical reactions (like decomposition).

Evolved Gas Analysis (EGA)

To identify the gaseous products evolved during thermal decomposition, TGA-DSC can be coupled with a gas analysis technique like Fourier Transform Infrared Spectroscopy (FTIR) or Mass Spectrometry (MS).

Instrumentation: The outlet of the thermal analyzer is connected to an FTIR spectrometer or a mass spectrometer via a heated transfer line (e.g., 240°C) to prevent condensation of the evolved gases[1].

Methodology:

-

The TGA-DSC experiment is performed as described in section 2.1.

-

The evolved gases are continuously transferred to the spectrometer.

-

Spectra (IR or mass spectra) are recorded at regular intervals throughout the heating program.

Data Analysis: The spectra are analyzed to identify the chemical composition of the evolved gases at different temperatures, which helps in elucidating the decomposition mechanism. For instance, the detection of water vapor, nitric acid, and nitrogen dioxide at specific temperatures confirms the proposed decomposition pathway of scandium nitrate hydrate[1].

Visualizing the Experimental Workflow

The following diagram illustrates a typical experimental workflow for the thermal analysis of scandium nitrate.

Caption: Experimental workflow for thermal analysis of scandium nitrate.

This comprehensive approach, combining thermal analysis with evolved gas analysis, provides a detailed understanding of the complex thermal decomposition of scandium nitrate. While discrete solid-solid phase transitions are not prominently observed, the study of its decomposition pathway is crucial for controlling the synthesis of scandium-based materials and for ensuring the stability and safety of formulations containing this compound.

References

Differential Scanning Calorimetry of Scandium Nitrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal analysis of scandium nitrate (B79036), specifically focusing on Differential Scanning Calorimetry (DSC). It is designed to be a valuable resource for researchers, scientists, and professionals in drug development and materials science who are interested in the thermal properties and decomposition behavior of this compound. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the complex thermal decomposition pathway of scandium nitrate.

Introduction to the Thermal Analysis of Scandium Nitrate

Scandium (III) nitrate, Sc(NO₃)₃, is an inorganic compound that, in its hydrated forms, is a precursor for the synthesis of various scandium-containing materials, including catalysts and ceramics.[1][2] Understanding its thermal behavior is crucial for controlling the synthesis of these materials and for applications where thermal stability is a key factor. Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to investigate the thermal properties of materials, such as phase transitions and decomposition, by measuring the difference in heat flow between a sample and a reference as a function of temperature.[3] When coupled with Thermogravimetric Analysis (TGA), which measures mass changes with temperature, a comprehensive picture of the thermal decomposition process can be obtained.

This guide focuses on the thermal analysis of scandium nitrate hexahydrate (Sc(NO₃)₃·6H₂O), the most commonly studied hydrated form.

Quantitative Data from Thermal Analysis

The thermal decomposition of scandium nitrate hexahydrate is a multi-step process involving dehydration, the formation of intermediate oxynitrates, and final conversion to scandium oxide. The following tables summarize the quantitative data obtained from simultaneous DSC-TGA analysis.

Table 1: DSC Peak Temperatures for Scandium Nitrate Hexahydrate Decomposition

| Peak Number | Peak Temperature (°C) | Process Type |

| 1 | 34 | Endotherm |

| 2 | 45 | Endotherm |

| 3 | 101 | Endotherm |

| 4 | 187 | Endotherm |

| 5 | 231 | Endotherm |

| 6 | 470 | Exotherm |

Data sourced from Melnikov et al. (2016). The endothermic peaks are primarily associated with dehydration and the initial stages of decomposition, while the final exothermic peak corresponds to the crystallization of scandium oxide.[4]

Table 2: Thermogravimetric Analysis (TGA) Data for Scandium Nitrate Hexahydrate

| Temperature Range (°C) | Mass Loss (%) | Corresponding Process |

| 37 - 188 | 22.4 | Loss of water and nitric acid |

| 188 - 292 | 25.36 | Decomposition of intermediate species |

| 383 - 700 | 6.9 | Final decomposition to scandium oxide |

Data sourced from Melnikov et al. (2016). The mass loss percentages correspond to the sequential decomposition steps of the compound.[4]

Experimental Protocols

This section details the methodology for conducting a DSC-TGA analysis of scandium nitrate hexahydrate, based on established research.[4]

3.1. Materials and Instrumentation

-

Sample: Scandium nitrate hexahydrate (Sc(NO₃)₃·6H₂O), analytical grade (99.9% purity).

-

Instrumentation: A simultaneous thermal analyzer (e.g., Netzsch STA Jupiter 449C) capable of performing both DSC and TGA is recommended.

-

Crucibles: Alumina (B75360) (Al₂O₃) crucibles are suitable for high-temperature analysis.

-

Reference: An empty alumina crucible is used as the reference.

-

Purge Gas: High-purity nitrogen gas.

3.2. Sample Preparation

-